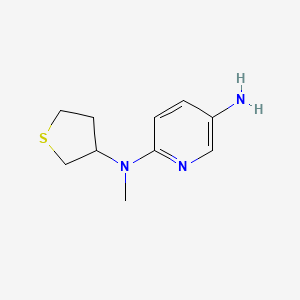![molecular formula C11H14ClNO2S B1462654 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid CAS No. 1156145-13-9](/img/structure/B1462654.png)
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid
Overview
Description
The compound “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular weight of 259.76 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is "1-[(5-chloro-2-thienyl)methyl]-4-piperidinecarboxylic acid" .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid”, has been a significant area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid” is "1S/C11H14ClNO2S/c12-10-2-1-9 (16-10)7-13-5-3-8 (4-6-13)11 (14)15/h1-2,8H,3-7H2, (H,14,15)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Novel Piperidine Derivatives as Potential Biological Agents
Antibacterial and Anti-TB Activities : A study discussed the synthesis of piperidine carboxylic acid derivatives with demonstrated antibacterial and anti-tuberculosis (TB) activities. These compounds were screened for their effectiveness against pathogenic strains, highlighting the potential of piperidine derivatives in addressing infectious diseases (Megha, Bodke, & Shanavaz, 2023).
Cancer Treatment Potential : Research on piperidine derivatives has also explored their use in cancer treatment. For instance, Aurora kinase inhibitors, which play a crucial role in the regulation of cell division, have been developed to target cancer cells, inhibiting tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents : Another study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research signifies the diverse therapeutic potentials of piperidine derivatives in oncology (Rehman et al., 2018).
Synthesis and Characterization of Piperidine Derivatives
Heterocyclic Amino Acids : A series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, were developed for use as chiral building blocks in synthesis. These compounds open new avenues for the synthesis of complex molecules for various scientific applications (Matulevičiūtė et al., 2021).
Chiral Building Blocks for Alkaloids : The development of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester showcases its potential as a chiral building block for the synthesis of piperidine-related alkaloids. This highlights the importance of piperidine derivatives in the synthesis of biologically active compounds (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)7-13-5-1-2-8(6-13)11(14)15/h3-4,8H,1-2,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUFAQCZMZEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



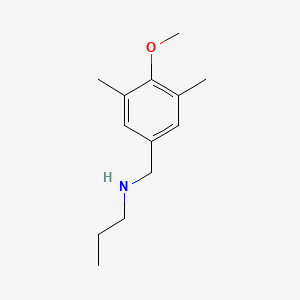
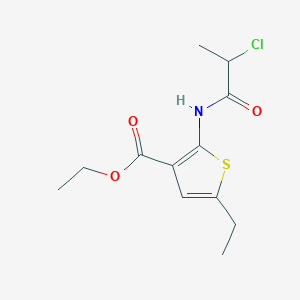
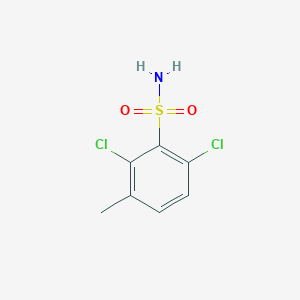
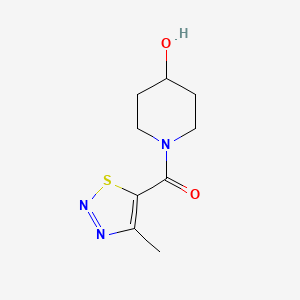
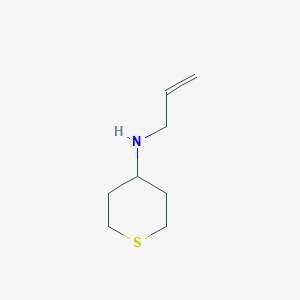
![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
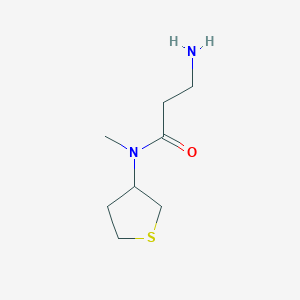
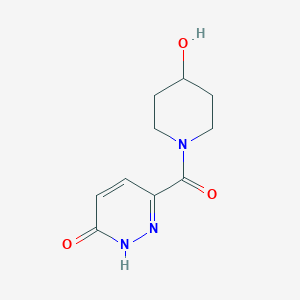
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)
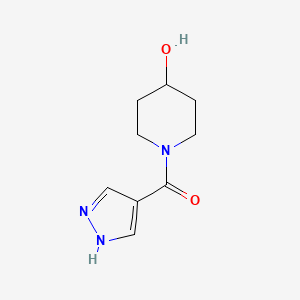
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)
